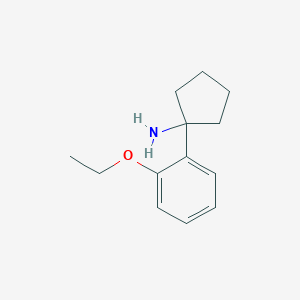

1-(2-Ethoxyphenyl)cyclopentan-1-amine

Description

1-(2-Ethoxyphenyl)cyclopentan-1-amine (CAS: 2228713-28-6) is a cyclopentane-based amine derivative featuring a 2-ethoxyphenyl substituent. The ethoxy group (–OCH₂CH₃) at the ortho position of the phenyl ring distinguishes it from other aryl-substituted cyclopentylamines. This compound has been cataloged as a discontinued product by suppliers such as CymitQuimica , though its structural analogs remain relevant in pharmaceutical and chemical research. Its molecular formula is inferred as C₁₃H₁₇NO (molecular weight: ~203.29 g/mol), based on similar compounds in the evidence (e.g., 1-(2-phenoxyethyl)cyclopentan-1-amine, C₁₃H₁₉NO, MW 205.30 ).

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

1-(2-ethoxyphenyl)cyclopentan-1-amine |

InChI |

InChI=1S/C13H19NO/c1-2-15-12-8-4-3-7-11(12)13(14)9-5-6-10-13/h3-4,7-8H,2,5-6,9-10,14H2,1H3 |

InChI Key |

PVKJUCHVULEXFS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1C2(CCCC2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethoxyphenyl)cyclopentan-1-amine typically involves the reaction of cyclopentanone with 2-ethoxyaniline under acidic conditions to form the corresponding imine, which is then reduced to the amine using a reducing agent such as sodium borohydride . The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Ethanol or methanol

Catalyst: Acidic catalyst like hydrochloric acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production quality.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group undergoes oxidation to form imines or oximes under acidic conditions.

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Oxidation | KMnO₄ | Acidic aqueous medium | Iminium/oxime derivative |

Reduction Reactions

The compound can undergo reduction to form secondary amines or restore primary amines from oxidized intermediates.

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Reduction | LiAlH₄ | Dry ether, reflux | Restored amine |

Alkylation and Acylation

The amine group participates in alkylation and acylation reactions, enabling functionalization.

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Alkylation | Alkyl halide + NaH | THF, room temperature | N-Alkylated cyclopentanamine derivative |

| Acylation | Acyl chloride | Pyridine, DMF | N-Acylated cyclopentanamine derivative |

Elimination Reactions

Under strong base conditions, the compound undergoes Hofmann elimination to form cycloalkenes.

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Elimination | NaOH (aq), heat | High-temperature aqueous solution | Cyclopentene derivative |

Key Findings

-

Scalability : The synthesis is optimized for industrial-scale production using cost-effective reagents like Ti(OiPr)₄ and Pd/C catalysts .

-

Functional Group Reactivity : The ethoxyphenyl group influences solubility and biocompatibility, while the amine enables diverse transformations.

-

Mechanistic Insights : Hofmann elimination highlights the compound’s potential for ring-opening reactions under basic conditions .

This comprehensive analysis underscores the compound’s utility in organic synthesis and medicinal chemistry.

Scientific Research Applications

1-(2-Ethoxyphenyl)cyclopentan-1-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, including as an antidepressant or antipsychotic agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyphenyl)cyclopentan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Ethoxy vs. Phenoxy Groups: The ethoxy group in 1-(2-ethoxyphenyl)cyclopentan-1-amine offers moderate lipophilicity compared to the more polarizable phenoxy group in 1-(2-phenoxyethyl)cyclopentan-1-amine. This impacts solubility and membrane permeability .

- Halogenated Derivatives : Bromine (in 1-(4-bromophenyl)cyclopentan-1-amine) and fluorine (in 1-(2,6-difluorophenyl)cyclopentan-1-amine) introduce steric and electronic effects. Bromine increases molecular weight and may influence binding affinity, while fluorine enhances metabolic stability and bioavailability .

- Salt Forms : Hydrochloride salts (e.g., 1-(2-ethoxyethyl)cyclopentan-1-amine hydrochloride) exhibit improved solubility, making them preferable for formulation in drug development .

Crystallographic and Hydrogen-Bonding Analysis

Crystallographic tools like SHELX and ORTEP-3 have been used to resolve the structures of similar cyclopentylamine derivatives. Hydrogen-bonding patterns, critical for crystal packing and stability, are influenced by substituents. For instance, ethoxy groups participate in weak C–H···O interactions, while amine groups form stronger N–H···X (X = O, N) bonds .

Biological Activity

1-(2-Ethoxyphenyl)cyclopentan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H17NO

- Molecular Weight : 205.28 g/mol

- CAS Number : Not specified in the search results.

Antimicrobial Activity

A study assessed the antimicrobial properties of structurally related amines. While specific data for 1-(2-Ethoxyphenyl)cyclopentan-1-amine was not available, compounds with similar structures were tested against various bacterial strains, including E. coli and Staphylococcus aureus. The findings indicated moderate inhibitory effects, suggesting potential antimicrobial properties for related compounds .

Cytotoxicity and Cancer Research

Research on analogs of 1-(2-Ethoxyphenyl)cyclopentan-1-amine has explored their cytotoxic effects on cancer cell lines. For instance, a screening of various amine compounds showed that certain derivatives could induce apoptosis in cancer cells, indicating a possible pathway for therapeutic development . Although direct evidence for 1-(2-Ethoxyphenyl)cyclopentan-1-amine's efficacy was not detailed, the structural similarities suggest it may possess comparable effects.

Study on Structural Analogues

A relevant study examined a series of cyclopentyl amines for their anti-inflammatory and analgesic properties. The results demonstrated that specific modifications to the cyclopentyl structure enhanced anti-inflammatory activity significantly. While this study did not include 1-(2-Ethoxyphenyl)cyclopentan-1-amine directly, it highlights the importance of structural variations in determining biological activity .

In Vivo Studies

In vivo studies using related compounds have shown promising results in reducing inflammation and pain responses in animal models. These findings support the hypothesis that 1-(2-Ethoxyphenyl)cyclopentan-1-amine could exhibit similar therapeutic benefits if tested under comparable conditions .

Summary Table of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 1-(2-Ethoxyphenyl)cyclopentan-1-amine, and how can reaction conditions be optimized?

A plausible synthetic pathway involves nucleophilic substitution or reductive amination. For example:

Cyclopentanone intermediate : React 2-ethoxyphenylmagnesium bromide with cyclopentanone to form 1-(2-ethoxyphenyl)cyclopentanol, followed by oxidation to the ketone.

Reductive amination : Treat the ketone with ammonium acetate and a reducing agent (e.g., sodium cyanoborohydride) to yield the amine.

Optimization considerations :

- Catalyst selection (e.g., Pt/C for hydrogenation) and solvent polarity (e.g., ethanol vs. THF) to control reaction rates.

- Temperature modulation (25–80°C) to balance yield and byproduct formation.

Refer to analogous syntheses of 1-(4-methylphenyl)cyclopentan-1-amine for procedural insights .

Q. How can the physicochemical properties of 1-(2-Ethoxyphenyl)cyclopentan-1-amine be computationally predicted?

Use tools like MarvinSketch or ChemAxon to calculate:

- LogP : Estimated ~2.5 (similar to 2-(2-chlorophenyl)cyclobutan-1-amine, XLogP = 2.2) .

- Hydrogen-bond donors/acceptors : 1 donor (NH₂), 2 acceptors (amine and ethoxy oxygen).

- Topological polar surface area (TPSA) : ~26 Ų (comparable to cyclopentane-based amines) .

Experimental validation via HPLC or NMR is critical to confirm predictions.

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of 1-(2-Ethoxyphenyl)cyclopentan-1-amine, and how can they be addressed?

Key challenges :

- Flexibility : The cyclopentane ring and ethoxy group may lead to conformational disorder, complicating refinement.

- Chiral centers : Ambiguity in enantiomorph-polarity requires careful analysis using Flack parameters .

Methodological solutions : - Use SHELXL for refinement, leveraging constraints for flexible moieties .

- Collect high-resolution data (≤1.0 Å) and apply twin refinement if twinning is detected .

Q. How can hydrogen-bonding networks in this compound be systematically analyzed to predict supramolecular assembly?

Apply Etter’s graph set analysis (e.g., D , R₂²(8) motifs) :

Identify donor-acceptor pairs (e.g., NH₂→Oether or NH₂→π interactions).

Map intermolecular contacts using Mercury or CrystalExplorer .

Compare with databases (e.g., Cambridge Structural Database) to identify common packing motifs.

For example, analogous arylcyclopentylamines often form chains via N–H···O/N–H···π bonds .

Q. How should researchers address contradictions in spectroscopic data (e.g., NMR splitting patterns vs. computational predictions)?

Stepwise approach :

Re-examine sample purity : Use LC-MS to detect impurities affecting splitting.

Conformational analysis : Perform DFT calculations (e.g., Gaussian) to model rotational barriers of the ethoxy group.

Dynamic NMR : Acquire variable-temperature NMR to observe coalescence effects from ring puckering or ethoxy rotation.

Contradictions may arise from solvent-dependent conformational equilibria, requiring multi-technique validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.